

4,6-Dimethyl-2-mercaptopyrimidine CAS number 22325-27-5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4,6-Dimethyl-2-mercaptopyrimidine
Cat. No.:	B146703

[Get Quote](#)

An In-Depth Technical Guide to **4,6-Dimethyl-2-mercaptopyrimidine** (CAS No. 22325-27-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethyl-2-mercaptopyrimidine (CAS No. 22325-27-5) is a versatile heterocyclic organic compound belonging to the pyrimidine family. Characterized by a pyrimidine core substituted with two methyl groups and a mercapto (thiol) group, this molecule serves as a crucial intermediate and building block in a wide array of chemical and biological applications.^{[1][2][3]} ^[4] Its unique structural features, including the reactive thiol group and the hydrophobic methyl groups, impart a diverse range of properties.^[3] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, biological activities, and applications in medicinal chemistry, material science, and analytical chemistry. It also details its toxicological profile to ensure safe handling and application.

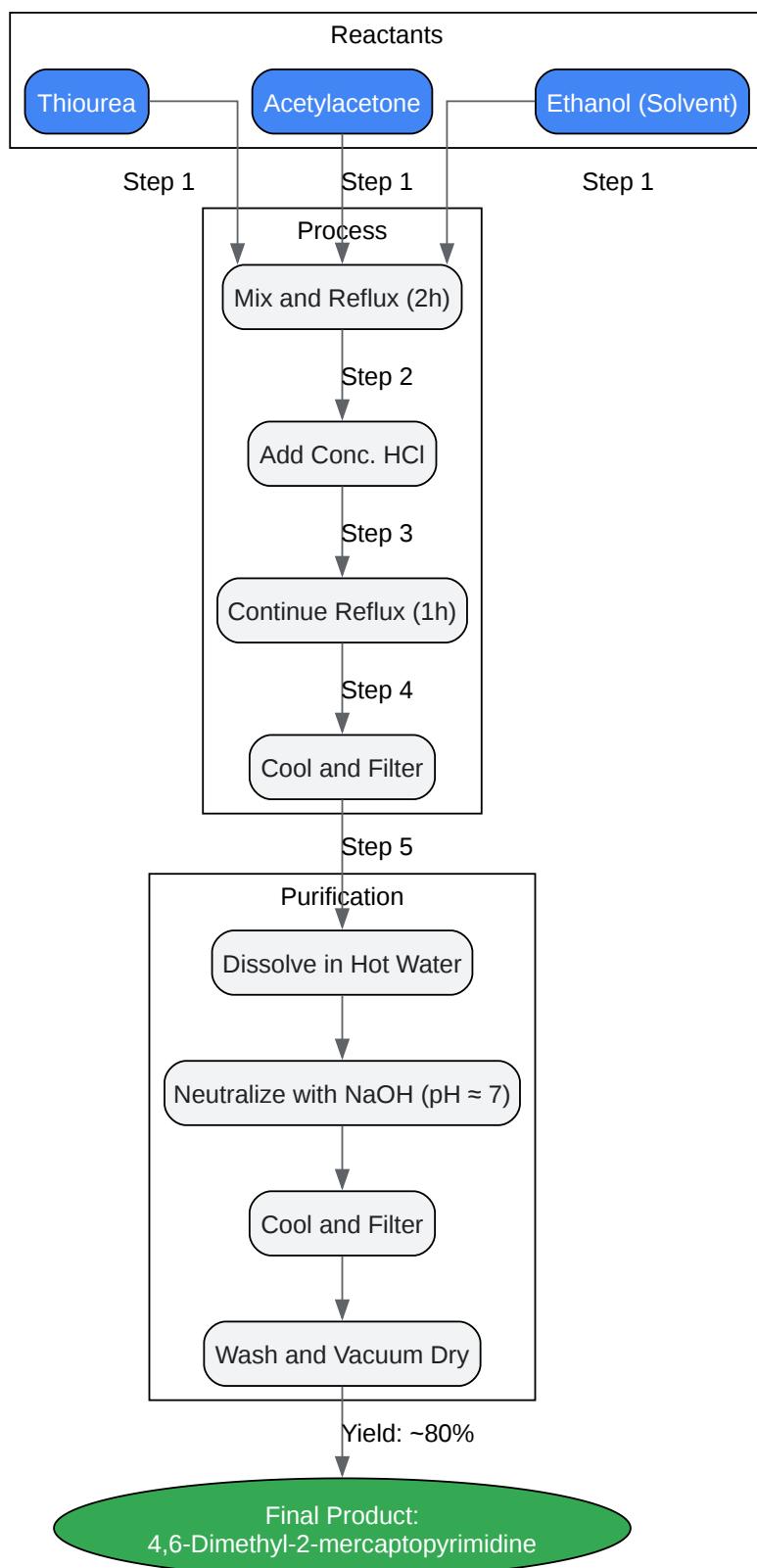
Physicochemical Properties

4,6-Dimethyl-2-mercaptopyrimidine is typically a yellow, crystalline solid with a distinct sulfurous odor.^{[1][5]} It is soluble in polar solvents and water.^{[1][3]} The presence of the thiol group allows it to participate in tautomerism, existing in both thiol and thione forms. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **4,6-Dimethyl-2-mercaptopyrimidine**

Property	Value	Citations
CAS Number	22325-27-5	[1] [6] [7]
Molecular Formula	C ₆ H ₈ N ₂ S	[1] [6] [7]
Molecular Weight	140.21 g/mol	[5] [6] [7]
IUPAC Name	4,6-dimethyl-1H-pyrimidine-2-thione	[7] [8]
Synonyms	4,6-Dimethylpyrimidine-2-thiol, 2-Mercapto-4,6-dimethylpyrimidine	[2] [7]
Appearance	Yellow fine crystalline powder; Light orange to yellow crystalline powder	[1] [2] [5]
Melting Point	209 - 216 °C (decomposes)	[1] [5] [9]
pKa (Predicted)	8.46 ± 0.10	[1] [5]
SMILES	CC1=CC(=NC(=S)N1)C	[6] [7] [8]

| InChIKey | RAFAYWADRVMWFA-UHFFFAOYSA-N |[\[5\]](#)[\[7\]](#)[\[8\]](#) |


Synthesis and Manufacturing

The most commonly cited method for synthesizing **4,6-Dimethyl-2-mercaptopyrimidine** is the condensation reaction between acetylacetone and thiourea. This reaction is typically performed in an alcoholic solvent followed by acid-catalyzed cyclization.

Experimental Protocol: Synthesis from Thiourea and Acetylacetone

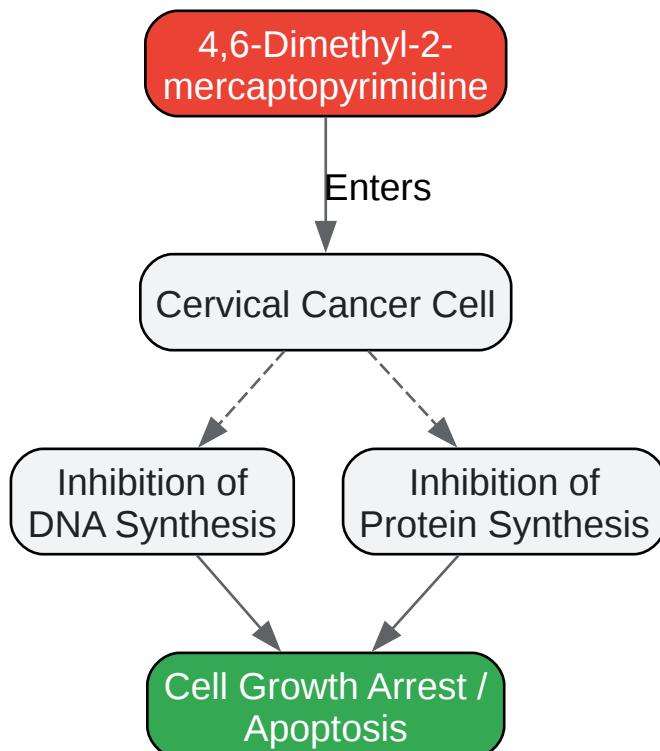
This protocol is based on a method reported to achieve a high yield.[\[1\]](#)[\[5\]](#)[\[9\]](#)

- Reaction Setup: In a suitable reaction flask, combine thiourea (19 g, 0.25 mol) and acetylacetone (25.8 mL, 0.25 mol) in 125 mL of ethanol.[9]
- Initial Reflux: Heat the mixture in a water bath to reflux for 2 hours. The solution should be colorless.[1][9]
- Acidification and Cyclization: After cooling the mixture slightly, slowly add 33.5 mL of concentrated hydrochloric acid. Continue to heat the mixture at reflux for an additional hour, during which a yellow crystalline solid will precipitate.[1][9]
- Isolation: Allow the reaction mixture to cool, then collect the precipitated yellow crystals via filtration.[5][9]
- Purification: Dissolve the crude crystals in 40 mL of hot water. Adjust the pH of the solution to approximately 7 using a 10% sodium hydroxide (NaOH) solution. This will cause a large amount of pale yellow, needle-like crystals to precipitate.[1]
- Final Product: Collect the purified crystals by filtration, wash with water, and dry under a vacuum. The expected yield of 4,6-dimethylpyrimidine-2-thiol is approximately 80.22%. [1][9]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4,6-Dimethyl-2-mercaptopurine**.

Biological Activity and Mechanisms of Action

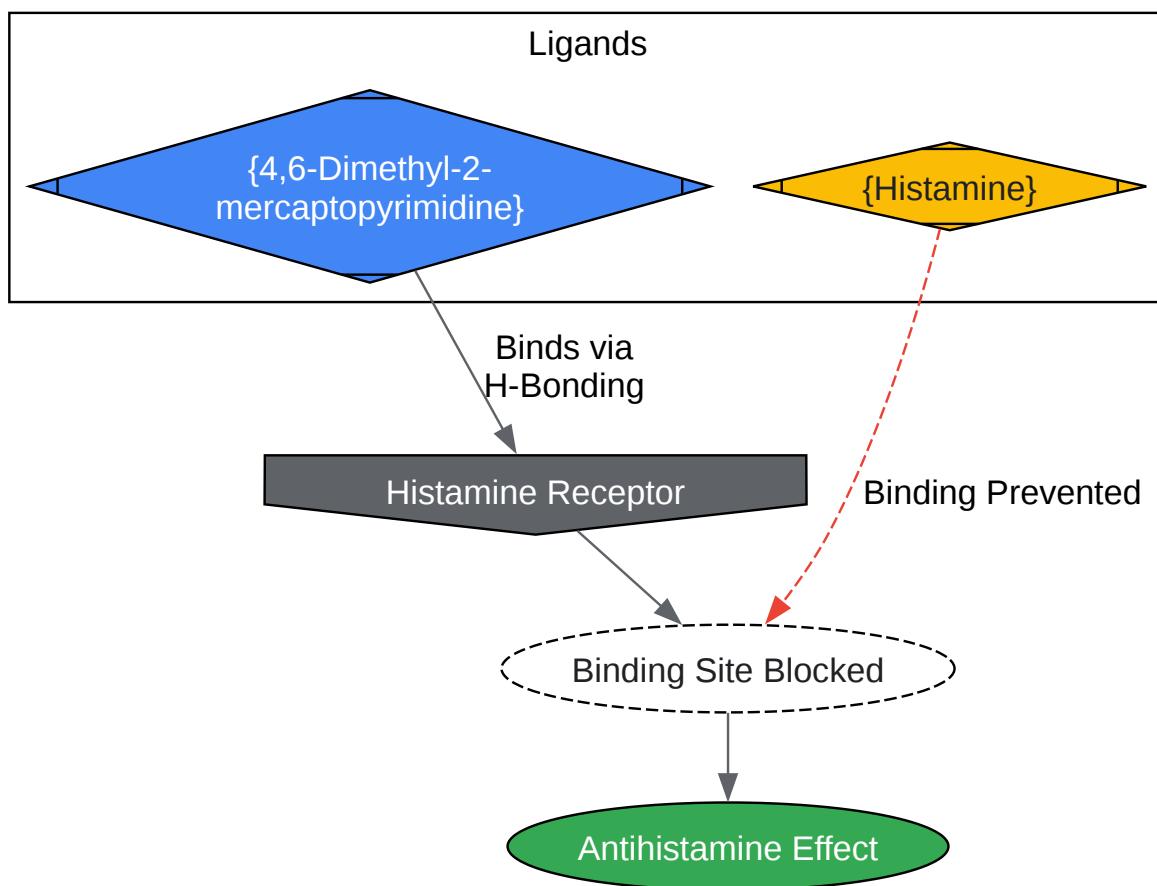

This compound has been investigated for several biological activities, making it a molecule of interest for drug development.

Anticancer Activity

4,6-Dimethyl-2-mercaptopurine has demonstrated activity against cervical cancer cells.

[6] The proposed mechanism involves the inhibition of crucial cellular processes required for proliferation.

- Mechanism: The compound has been shown to inhibit both DNA synthesis and protein synthesis within these cancer cells, leading to a halt in their growth and division.[6]


[Click to download full resolution via product page](#)

Caption: Proposed mechanism of anticancer activity in cervical cancer cells.

Antihistamine Effects

The compound has also been noted for its potential antihistamine effects.^[6] This activity is thought to stem from its ability to interact with histamine receptors.

- Mechanism: It is hypothesized that **4,6-Dimethyl-2-mercaptopurine** engages in hydrogen bonding interactions with histamine receptors, likely acting as an antagonist by blocking the binding of histamine.^[6]

[Click to download full resolution via product page](#)

Caption: Logical relationship for the proposed antihistamine mechanism.

Antimicrobial and Antifungal Activity

Several sources suggest that **4,6-Dimethyl-2-mercaptopurine** exhibits antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents against

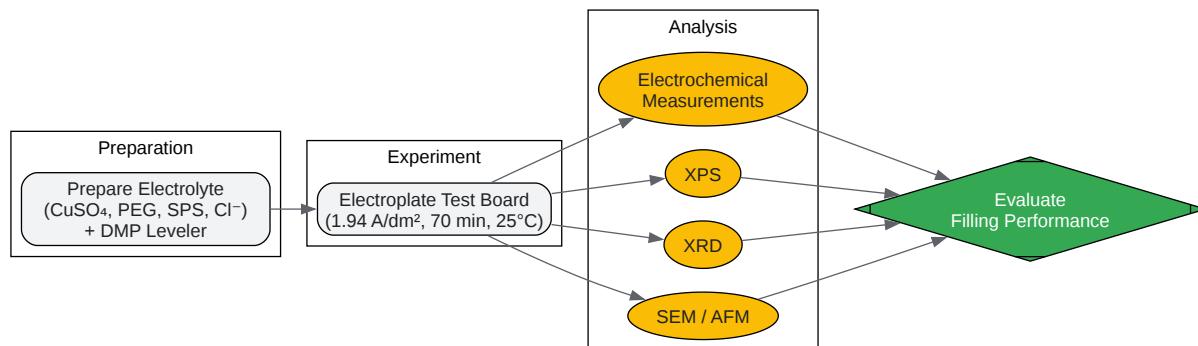
various pathogens.[1][2][7] It is also used as an intermediate in the synthesis of fungicides and herbicides for agricultural applications.[2]

Applications in Chemistry and Material Science

Beyond its biological activities, the compound is a valuable tool in several technical fields.

Electroplating and Corrosion Inhibition

In material science, it has been investigated as a "leveler" in the electroplating process for filling copper microvias on printed circuit boards.[7][10]


- Mechanism: The molecule adsorbs onto the copper surface, which inhibits and controls the rate of copper deposition.[10][11] This leads to a smoother, more uniform filling of microvias, which is critical for high-density electronic interconnections.[7]

Experimental Protocol: Microvia Filling Evaluation

A study by Tang et al. investigated the compound's performance as a leveler.[10]

- Electrolyte Preparation: An acid cupric sulfate electrolyte was prepared, containing standard additives like polyethylene glycol (PEG), bis(3-sulfopropyl)disulfide (SPS), and chloride ions. Various concentrations of **4,6-Dimethyl-2-mercaptopurimidine** (DMP) were added to this base solution.[10]
- Electroplating: Test boards were plated at a constant current density of 1.94 A/dm^2 for 70 minutes at 25°C in a Haring cell with constant air agitation.[10]
- Analysis: The effectiveness of the leveling was assessed using multiple analytical techniques:
 - Electrochemical Measurements: To study the inhibition effect on copper deposition.[10][11]
 - Surface Morphology: Analyzed using Atomic Force Microscopy (AFM) and Field Emission Scanning Electron Microscopy (FE-SEM).[10][11]
 - Crystalline Structure: Investigated with an X-ray Diffractometer (XRD).[10][11]

- Surface Chemistry: Probed with X-ray Photoelectron Spectroscopy (XPS).[10][11]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating DMP as an electroplating leveler.

Carboxyl Group Activation

4,6-Dimethyl-2-mercaptopurine has been identified as an efficient carboxyl activating group, which is particularly useful in the synthesis of amides and esters, including applications in solid-phase peptide synthesis.[12]

- Mechanism: The compound is first derivatized (e.g., with benzoyl chloride) to form a stable N-acyl intermediate. This activated intermediate readily reacts with nucleophiles like amines or alcohols to form the corresponding amide or ester in high yields, regenerating the mercaptopurine derivative in the process.[12]

Experimental Protocol: Spectrophotometric Study of Aminolysis

The efficiency of the carboxyl activation can be monitored as follows.[12]

- Activation: Derivatize 4,6-dimethylpyrimidine-2-thione with benzoyl chloride to form the stable N-benzoyl derivative.
- Aminolysis/Esterification: React the N-benzoyl derivative with various amines, amino alcohols, or alcohols.
- Monitoring: The progress of the aminolysis reaction can be monitored spectrophotometrically. This is achieved by scanning the UV-visible spectrum of the reaction mixture and measuring the increase in absorbance corresponding to the regenerated 4,6-dimethylpyrimidine-2-thione.[\[12\]](#)
- Isolation: The final amide or ester products are isolated, typically in nearly quantitative yields.[\[12\]](#)

Toxicology and Safety

While a valuable reagent, **4,6-Dimethyl-2-mercaptopyrimidine** is an irritant and requires careful handling. The toxicological properties have not been fully investigated, but general hazards associated with mercaptans and pyrimidine derivatives apply.[\[13\]](#)

Table 2: GHS Hazard and Safety Information

Category	Code	Description	Citations
Pictogram	GHS07	Warning	[14]
Hazard Statements	H315	Causes skin irritation.	[8] [14]
	H319	Causes serious eye irritation.	[8] [14]
	H335	May cause respiratory irritation.	[8]
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[1] [8]
	P280	Wear protective gloves/protective clothing/eye protection/face protection.	[1] [14]
	P302 + P352	IF ON SKIN: Wash with plenty of water.	[1] [14]

|| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [|\[1\]\[14\]|](#)

Potential Health Effects:

- Acute Exposure: May cause irritation to the skin, eyes, respiratory tract, and digestive tract. [\[13\]](#) As a mercaptan, it may also cause nausea and headache.[\[13\]](#) High concentrations can potentially lead to more severe symptoms like unconsciousness.[\[13\]](#)
- First Aid: In case of contact, flush the affected area (skin or eyes) with plenty of water for at least 15 minutes and seek medical attention.[\[13\]](#) If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical aid.[\[13\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[\[1\]](#)[\[15\]](#)

Conclusion

4,6-Dimethyl-2-mercaptopurine is a compound of significant interest due to its multifaceted utility. It serves as a foundational building block for pharmaceuticals and agrochemicals, with demonstrated biological activities including anticancer and antihistamine potential.[1][6][7] Furthermore, its unique chemical properties make it an effective agent in material science for applications like electroplating and a valuable tool in synthetic chemistry for carboxyl group activation.[10][12] For researchers and developers, this compound offers a versatile platform for innovation, though its hazardous properties necessitate strict adherence to safety protocols during handling and use. Future research may further elucidate its biological mechanisms and expand its applications into new scientific domains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 22325-27-5: 4,6-Dimethyl-2-mercaptopurine [cymitquimica.com]
- 4. 4,6-Dimethyl-2-mercaptopurine | Alzchem Group [alzchem.com]
- 5. 22325-27-5 | CAS DataBase [m.chemicalbook.com]
- 6. 4,6-Dimethyl-2-mercaptopurine | 22325-27-5 | FD03382 [biosynth.com]
- 7. Buy 4,6-Dimethyl-2-mercaptopurine | 22325-27-5 [smolecule.com]
- 8. 4,6-Dimethyl-2-mercaptopurine | C6H8N2S | CID 673664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,6-Dimethyl-2-mercaptopurine | 22325-27-5 [chemicalbook.com]
- 10. 4,6-Dimethyl-2-mercaptopurine as a potential leveling agent for microvia filling with electroplating copper - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06857C [pubs.rsc.org]

- 11. 4,6-Dimethyl-2-mercaptopurine as a potential leveler for microvia filling with electroplating copper - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. 4,6-Dimethyl-2-mercaptopurine, 25G | Labscoop [labscoop.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [4,6-Dimethyl-2-mercaptopurine CAS number 22325-27-5]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146703#4-6-dimethyl-2-mercaptopurine-cas-number-22325-27-5\]](https://www.benchchem.com/product/b146703#4-6-dimethyl-2-mercaptopurine-cas-number-22325-27-5)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com